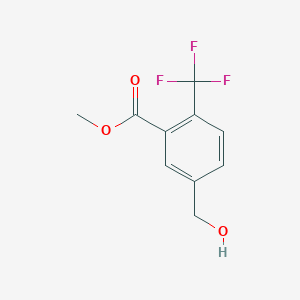

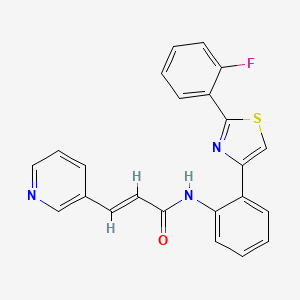

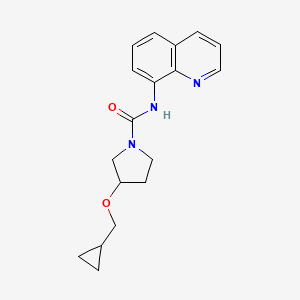

![molecular formula C16H10F4O2 B2483920 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694453-77-5](/img/structure/B2483920.png)

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated benzaldehyde derivatives often involves multi-step processes including protection and deprotection strategies, halogenation, and coupling reactions. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde involves iodination at low temperature of a lithio derivative followed by aldehyde formation, showcasing the complexity and precision required in synthesizing such compounds (Leroy et al., 2004).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are pivotal in elucidating the molecular structure of fluorinated benzaldehydes. These techniques confirm the presence of the fluorinated aromatic ring, the positioning of substituents, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and properties. The crystal structure of a related compound, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]-benzaldehyde, reveals intricate details about the distances and angles within the molecule, providing insights into its structural configuration (Werz et al., 2006).

Chemical Reactions and Properties

Fluorinated benzaldehydes participate in various chemical reactions, such as condensations, cycloadditions, and nucleophilic substitutions, attributing to their versatile reactivity. Their fluorinated aromatic systems significantly influence their electronic properties, making them valuable intermediates in organic synthesis. For example, the reaction of fluorinated benzaldehyde derivatives with pyrrole in the presence of boron trifluoride diethyl etherate can lead to complex porphyrin structures, demonstrating their utility in constructing intricate molecular systems (Ishida et al., 2010).

Physical Properties Analysis

The physical properties of fluorinated benzaldehydes, such as solubility, melting point, and boiling point, are markedly influenced by the presence of fluorine atoms. These atoms not only affect the compound's polarity but also its stability and reactivity. The specific surface area and mesoporosity of derived materials, such as porphyrin-silica hybrids, highlight the impact of molecular structure on the physical characteristics of these compounds (Ishida et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards different types of organic synthesis reactions and the ability to form complexes with metals, are central to the utility of fluorinated benzaldehydes. Their electron-withdrawing nature due to the fluorine atoms makes them excellent electrophiles, facilitating various organic transformations. Studies on the formation of complexes, as seen with nickel(II) chelates of azo-aldehydes, reveal the coordination chemistry potential of these compounds (Eren et al., 2014).

科学的研究の応用

Molecular Synthesis and Chemical Properties

- Benzaldehyde Derivatives as α-Glucosidase Inhibitors : Benzaldehyde derivatives, including those with functional propargyl groups, have been explored for their α-glucosidase inhibitory properties, demonstrating significant activity. The position of the propargyl group influences the inhibition activity, suggesting potential for therapeutic applications (Güngör et al., 2020).

Material Science and Engineering

- Highly Fluorescent Phenylene Vinylene Polymers : A study on the synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers showcases the production of materials with excellent thermal stability and fluorescence properties. Such materials have potential applications in optoelectronics and as fluorescent markers (Neilson et al., 2008).

Biological and Environmental Applications

- Chemosensors for pH Discrimination : Research on benzaldehyde derivatives has led to the development of biocompatible chemosensors capable of distinguishing between normal cells and cancer cells based on pH differences. This finding is crucial for targeted therapeutic applications and cancer research (Dhawa et al., 2020).

Catalysis and Reaction Engineering

- Fluorinations Catalyzed by Silicon Tetrafluoride : A study exploring the utility of silicon tetrafluoride as a catalyst in reactions with xenon difluoride highlighted its effectiveness in the vic-difluorination of phenyl alkenes and the transformation of benzaldehydes to difluoromethoxybenzenes. This research opens new pathways for the synthesis of fluorinated organic compounds (Tamura et al., 1999).

Safety And Hazards

特性

IUPAC Name |

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4O2/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-8H,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGDSGFRRSKATA-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

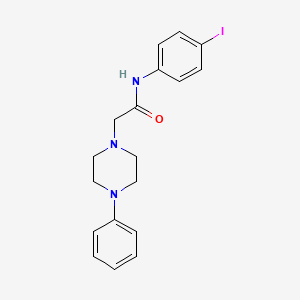

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)

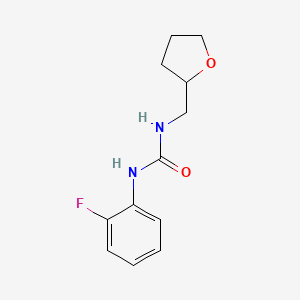

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

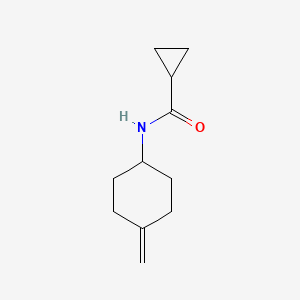

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)